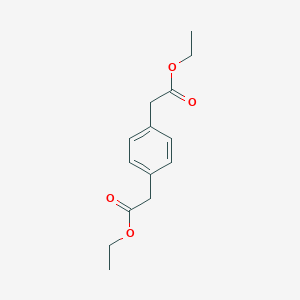

Diethyl 2,2'-(1,4-phenylene)diacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-5-7-12(8-6-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSOAUOHTHOAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300882 | |

| Record name | Diethyl 2,2'-(1,4-phenylene)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36076-26-3 | |

| Record name | 1,4-Diethyl 1,4-benzenediacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36076-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 139681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036076263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36076-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2'-(1,4-phenylene)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-(1,4-phenylene)diacetate is an organic compound with the molecular formula C14H18O4.[1][2] It is the diethyl ester of 1,4-phenylenediacetic acid. This molecule is of interest to researchers in materials science and polymer chemistry due to its rigid aromatic core and flexible ester side chains, which make it a useful precursor in the synthesis of polymers, including polyrotaxanes and coordination polymers.[1] While its direct application in drug development is not extensively documented, its structural motifs are relevant in medicinal chemistry, and it can serve as a versatile building block for more complex molecules with potential biological activities.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and relevant technical data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 36076-26-3 | [1][2] |

| Molecular Formula | C14H18O4 | [1][2] |

| Molecular Weight | 250.29 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Melting Point | 59 °C | [1] |

| Boiling Point | 140 °C (at atmospheric pressure) Note: A higher boiling point of 334.5°C at 760 mmHg has also been reported, the lower value is likely more accurate under standard laboratory conditions. | [1] |

| InChI Key | JRSOAUOHTHOAOP-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected and reported spectral data.

¹H NMR Spectroscopy

A ¹H NMR spectrum in CDCl₃ is expected to show the following characteristic signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.24 | s | 4H | Aromatic protons (C₆H₄) |

| ~4.15 | q | 4H | Methylene protons (-CH₂-CH₃) |

| ~3.60 | s | 4H | Methylene protons (-CH₂-Ar) |

| ~1.25 | t | 6H | Methyl protons (-CH₂-CH₃) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument. A reported partial spectrum in CDCl₃ shows characteristic singlet peaks for the aromatic protons at δ 7.24 ppm and methylene groups adjacent to the ester oxygens at δ 4.08 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a valuable tool for confirming the carbon framework of the molecule. The expected chemical shifts are:

| Chemical Shift (δ) ppm | Assignment |

| ~171 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbons (C-Ar) |

| ~129 | Aromatic C-H carbons |

| ~61 | Methylene carbon (-O-CH₂-CH₃) |

| ~41 | Methylene carbon (-CH₂-Ar) |

| ~14 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1600, 1500 | C=C stretch (aromatic) |

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z 250.29.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 1,4-phenylenediacetic acid and ethanol using an acid catalyst.[1]

Materials:

-

1,4-Phenylenediacetic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane

-

Ethyl acetate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,4-phenylenediacetic acid and excess ethanol (molar ratio of approximately 1:2.6) in toluene.[1]

-

Carefully add a catalytic amount of concentrated sulfuric acid (3-5 drops per gram of diacid).[1]

-

Heat the mixture to reflux (approximately 110°C) for 24 hours. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the formation of the ester.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), 1 M sodium hydroxide solution (to remove any unreacted 1,4-phenylenediacetic acid), and water.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (98:2) eluent to yield this compound as a colorless oil, which solidifies upon standing.[1]

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Fischer Esterification Mechanism

The following diagram outlines the logical steps of the Fischer esterification mechanism for one of the carboxylic acid groups.

Caption: Mechanism of Fischer Esterification.

Conclusion

This compound is a well-characterized compound with established synthetic routes. Its primary utility lies in the field of polymer and materials science, where it serves as a valuable monomer. The data and protocols presented in this guide provide a solid foundation for researchers interested in utilizing this compound in their work. Further research could explore its potential in other areas, such as medicinal chemistry, by leveraging its rigid-aromatic structure for the design of novel bioactive molecules.

References

An In-depth Technical Guide to Diethyl 2,2'-(1,4-phenylene)diacetate (CAS 36076-26-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-(1,4-phenylene)diacetate, identified by CAS number 36076-26-3, is a diester derivative of 1,4-phenylenediacetic acid.[1] This symmetrical aromatic compound serves as a valuable building block in organic synthesis and a precursor in the development of advanced materials. Its rigid phenylene core and flexible ethyl acetate side chains make it a versatile intermediate for creating more complex molecular architectures, including polymers and pharmacologically active agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis protocols, and known applications, with a focus on its role as a chemical intermediate.

Chemical Structure and Properties

The molecule consists of a central benzene ring substituted at the 1 and 4 positions with ethyl acetate groups. This structure imparts a combination of rigidity from the aromatic ring and flexibility from the ester chains.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 36076-26-3 |

| IUPAC Name | ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate[2] |

| Synonyms | Diethyl 1,4-phenylenediacetate, 1,4-Phenylenediacetic acid diethyl ester |

| Molecular Formula | C₁₄H₁₈O₄[3] |

| Molecular Weight | 250.29 g/mol [3] |

| InChI Key | JRSOAUOHTHOAOP-UHFFFAOYSA-N[4] |

| SMILES | CCOC(=O)CC1=CC=C(CC(=O)OCC)C=C1[4] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, powder to crystal | [5][6] |

| Appearance | White to Orange to Green | [3][6] |

| Melting Point | 59 °C | [1] |

| Boiling Point | 140 °C (at atmospheric pressure) | [1] |

| Purity | >98.0% (GC) | [3] |

| Storage | Sealed in dry, room temperature conditions | [5] |

Crystallographic Data

This compound crystallizes in a monoclinic system.[1]

| Parameter | Value |

| Space Group | P2₁/c |

| a | 4.9254 Å |

| b | 9.7194 Å |

| c | 14.9170 Å |

| β | 108.313° |

The crystal structure is stabilized by weak C–H···O and C–H···π interactions.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, with the most common being the Fischer esterification of 1,4-phenylenediacetic acid.

Standard Esterification Protocol

This procedure involves the reaction of 1,4-phenylenediacetic acid with ethanol using a strong acid catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid and excess ethanol (molar ratio of 1:2.6) in toluene, which serves as the azeotropic solvent.[1]

-

Catalyst Addition: Add concentrated sulfuric acid catalytically (approximately 3–5 drops per gram of the diacid).[1] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxylic carbon.[1]

-

Reaction: Heat the mixture to reflux (approximately 110°C).[1] Water produced during the reaction is continuously removed via azeotropic distillation with toluene, driving the equilibrium towards the formation of the ester.[1] The reaction is typically run for 24 hours to ensure complete conversion.[1]

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid, followed by 1 M sodium hydroxide to remove any unreacted 1,4-phenylenediacetic acid, and finally with water.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.[1]

-

Final Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (98:2) eluent to obtain the final product as a colorless oil, which solidifies upon standing.[1] The typical yield for this process is between 85-90%.[1]

Alternative Synthesis Routes

-

Williamson Ether Synthesis Analogue: This method involves the reaction of hydroquinone with ethyl bromoacetate under basic conditions.[1]

-

BF₃–Et₂O-Catalyzed Esterification: Boron trifluoride etherate can be used as a catalyst for the esterification of the parent diacid.[1]

-

Transesterification: The compound can be synthesized from dimethyl 1,4-phenylenediacetate via transesterification with ethanol, catalyzed by titanium(IV) isopropoxide.[1]

Applications and Reactivity

This compound is primarily used as a chemical intermediate. Its bifunctional nature allows it to be a key component in polymerization reactions and multi-step organic syntheses.

-

Polymer Chemistry: It serves as a monomer or precursor for polymers such as polyrotaxanes and coordination polymers.[1]

-

Organic Synthesis: The ester groups can be hydrolyzed back to the carboxylic acid, reduced to alcohols, or undergo other transformations, making it a versatile building block for more complex molecules.[1] It has been noted as an intermediate in the preparation of potent β-3 receptor agonists, which are of interest for treating conditions like overactive bladder and potentially metabolic disorders.[7][8]

References

- 1. This compound | 36076-26-3 | Benchchem [benchchem.com]

- 2. Diethyl 2,2′-(1,4-phenylenedioxy)diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. (PDF) Diethyl 2,2′-({[1,4-Phenylenebis(a [research.amanote.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta(3)-Adrenoceptor agonists: potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of phenylene diacetate compounds

An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenylene Diacetate Compounds

Introduction

Phenylene diacetates are a group of aromatic esters derived from the diacetylation of the three isomers of dihydroxybenzene (hydroquinone, resorcinol, and catechol) or diaminobenzene. The isomers—ortho (o-), meta (m-), and para (p-)-phenylene diacetate—share the same molecular formula, C₁₀H₁₀O₄, and molecular weight, but differ in the substitution pattern on the benzene ring, which leads to distinct physical, chemical, and biological properties. These compounds serve as valuable intermediates in organic synthesis and are of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of their core characteristics, experimental protocols, and key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of phenylene diacetate isomers are dictated by the relative positions of the two acetate groups on the phenyl ring. The para-isomer, in particular, is noted for its molecular symmetry.[1][2][3]

Table 1: Quantitative Data for Phenylene Diacetate Isomers

| Property | o-Phenylene Diacetate | m-Phenylene Diacetate | p-Phenylene Diacetate |

| Synonyms | 1,2-Diacetoxybenzene; Catechol diacetate | 1,3-Diacetoxybenzene; Resorcinol diacetate[4] | 1,4-Diacetoxybenzene; Hydroquinone diacetate[5] |

| CAS Number | 635-67-6 | 108-58-7[4] | 1205-91-0[5] |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄[4] | C₁₀H₁₀O₄[1][3][5] |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol [4][6] | 194.18 g/mol [1][3] |

| Appearance | - | - | Colorless solid/plate-like crystals[3] |

| Melting Point | - | - | 124 °C (397 K)[2][3] |

| Density (Dx) | - | - | 1.303 Mg m⁻³[3] |

| Crystal System | - | - | Monoclinic[1][3] |

| Space Group | - | - | P2₁/c[1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of phenylene diacetate isomers.

p-Phenylene Diacetate:

-

¹H NMR (CDCl₃): Chemical shifts (δ) are observed at 6.97 ppm (doublet, 4H) for the aromatic protons and 2.255 ppm (singlet, 6H) for the methyl protons of the acetate groups.[1][2][3]

-

IR (KBr, cm⁻¹): Key absorption bands are found at 1763 (C=O stretching), 1505, 1369, 1215, 1175, and 920.[1][2][3]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of phenylene diacetate compounds.

Synthesis of Phenyl Acetate (General Procedure)

This protocol for phenyl acetate can be adapted for the synthesis of phenylene diacetate isomers from their corresponding dihydroxybenzene precursors (e.g., hydroquinone for the para-isomer).[7]

-

Dissolution: Add the dihydroxybenzene precursor (e.g., 1.20 g of hydroquinone) to a 25 mL round-bottom flask.[7]

-

Base Addition: Add a 4 mol dm⁻³ aqueous solution of NaOH (5 mL) with swirling to dissolve the solid, forming the water-soluble sodium salt.[7]

-

Acylation: Place the flask in an ice bath, add a magnetic stirrer, and introduce acetic anhydride (1.5 mL) dropwise using a Pasteur pipette.[7]

-

Reaction: Stir the mixture for 5 minutes after the addition is complete.[7]

-

Extraction: Transfer the reaction mixture to a separating funnel and extract with a suitable organic solvent like dichloromethane.[7]

-

Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.[7]

-

Drying and Evaporation: Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]

Purification by Recrystallization

Single crystals of p-phenylene diacetate suitable for X-ray diffraction can be obtained through recrystallization from ethanol.[2][3] This is a standard method to achieve high purity.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the detection and quantification of phenylene compounds in various matrices.[8][9]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and an ammonium acetate solution (e.g., 10:90 v/v).[8] The pH is adjusted as needed (e.g., to 6.5).[8]

-

Sample Preparation: Biological or chemical samples are prepared by liquid-liquid extraction. For instance, a sample is mixed with an internal standard, 0.1 N NaOH, and an extraction solvent like chloroform. The mixture is vortexed, and the organic layer is separated and dried under nitrogen. The residue is then reconstituted in the mobile phase for injection.[8]

-

Chromatographic Conditions: Isocratic separation is performed on a C18 silica gel column with a constant flow rate (e.g., 1 mL/minute).[8]

-

Detection: A UV/VIS detector set at an appropriate wavelength (e.g., 240 nm) is used for detection and quantification.[8]

Key Chemical Reactions: Hydrolysis

The hydrolysis of phenylene diacetates is a characteristic reaction of esters. The base-catalyzed hydrolysis of phenyl acetate, a related compound, proceeds via nucleophilic acyl substitution to yield phenol and acetate.[10] This reaction is first-order and its rate is linearly correlated with the concentration of hydroxide ions.[10] The formation of acetic acid during hydrolysis can be monitored spectrophotometrically.[11]

Caption: Workflow of the base-catalyzed hydrolysis of a phenyl acetate group.

Applications in Drug Development

While phenylene diacetates themselves are primarily synthetic intermediates, related structures such as phenylacetamide derivatives have been investigated as potential anticancer agents.[12] Acetamide derivatives, in general, are recognized for their potential in developing compounds with diverse biological activities.[13] The azido moiety, which can be introduced into molecules via reactions involving reagents like phenyliodine(III) diacetate (PIDA), is often added to lead compounds in drug discovery to enhance biological activity.[14]

Safety and Handling

Phenylene diacetate compounds require careful handling in a laboratory setting.

-

General Hazards: May cause skin, eye, and respiratory tract irritation.[15][16][17] The toxicological properties have not been fully investigated for all isomers.[16][17]

-

p-Phenylene Diacetate: Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[18]

-

Handling Precautions: Use in a well-ventilated area, such as under a fume hood.[15] Wear suitable personal protective equipment (PPE), including gloves and eye protection.[16][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][20]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15][20] Keep away from incompatible materials such as oxidizing agents, acids, and alkalis.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. labshake.com [labshake.com]

- 5. 1205-91-0|1,4-Phenylene diacetate|BLD Pharm [bldpharm.com]

- 6. m-Phenylenediacetic acid | C10H10O4 | CID 29788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. abap.co.in [abap.co.in]

- 9. osha.gov [osha.gov]

- 10. pangea.stanford.edu [pangea.stanford.edu]

- 11. researchgate.net [researchgate.net]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis [mdpi.com]

- 15. hmdb.ca [hmdb.ca]

- 16. capotchem.cn [capotchem.cn]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. download.basf.com [download.basf.com]

- 20. PHENYL ACETATE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Polyrotaxanes for Researchers, Scientists, and Drug Development Professionals

An Introduction to Polyrotaxanes: Architectures of the Future

Polyrotaxanes are fascinating supramolecular assemblies with a unique mechanically interlocked structure, resembling a necklace where multiple cyclic molecules (rings) are threaded onto a linear polymer chain (axle) and are prevented from dethreading by bulky end-groups called stoppers. This design imparts remarkable properties not found in conventional polymers, such as molecular mobility and stimuli-responsiveness, making them highly promising for a range of applications, particularly in the field of drug delivery. Their potential to create novel materials like slide-ring gels and stimuli-responsive nanoparticles has captured the attention of researchers worldwide.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for polyrotaxanes, complete with detailed experimental protocols, quantitative data, and visual representations to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of polyrotaxanes primarily revolves around three main strategies: "threading-followed-by-stoppering," "clipping," and "slipping." Each method offers distinct advantages and is suited for different types of molecular components.

Threading-Followed-by-Stoppering

This is the most common and versatile method for synthesizing polyrotaxanes.[3] It involves a multi-step process that begins with the formation of a pseudopolyrotaxane, an intermediate where the rings are threaded onto the axle but are not yet permanently locked.

Conceptual Workflow:

The process begins with the activation of the terminal groups of the polymer axle. This is followed by the threading of cyclic molecules onto the polymer chain, driven by non-covalent interactions such as hydrophobic interactions, hydrogen bonding, or van der Waals forces. Once the pseudopolyrotaxane is formed, bulky stopper molecules are covalently attached to the ends of the axle, preventing the rings from dethreading and yielding the final polyrotaxane. In some cases, a final modification step is performed to enhance the solubility or functionality of the resulting polyrotaxane.[4]

Detailed Experimental Protocol: Synthesis of a Biodegradable Poly(ethylene glycol)-α-Cyclodextrin Polyrotaxane

This protocol describes the synthesis of a biodegradable polyrotaxane using amino-terminated poly(ethylene glycol) (PEG) as the axle, α-cyclodextrin (α-CD) as the rings, and L-phenylalanine as a precursor for the bulky stoppers.[5][6]

Step 1: Formation of the Pseudopolyrotaxane

-

Dissolve amino-terminated PEG (e.g., 1.0 g, specific molecular weight) in deionized water (e.g., 20 mL).

-

In a separate flask, dissolve α-cyclodextrin (e.g., 5.0 g) in deionized water (e.g., 80 mL) with heating (e.g., 60 °C) and stirring.

-

Slowly add the PEG solution to the α-CD solution under continuous stirring.

-

Allow the mixture to cool to room temperature and continue stirring for a specified period (e.g., 24 hours) to facilitate the formation of the pseudopolyrotaxane inclusion complex, which will precipitate out of the solution.

-

Collect the precipitate by centrifugation, wash it with deionized water, and dry it under vacuum.

Step 2: Stoppering Reaction

-

Suspend the dried pseudopolyrotaxane in a suitable solvent (e.g., dry N,N-dimethylformamide, DMF).

-

Add a solution of a bulky stoppering agent, for example, the N-succinimidyl ester of benzyloxycarbonyl-L-phenylalanine, in the same solvent.

-

The reaction is typically carried out at room temperature for an extended period (e.g., 48 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete, the product is precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

-

The crude polyrotaxane is collected by filtration, washed with the non-solvent, and dried under vacuum.

Step 3: Purification and Characterization

-

The crude product is further purified by dialysis against deionized water to remove unreacted starting materials and byproducts.

-

The final product is obtained by lyophilization (freeze-drying).

-

Characterization is performed using techniques such as ¹H NMR spectroscopy to confirm the presence of the axle, rings, and stoppers, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

| Parameter | Value | Reference |

| Reactants | ||

| Amino-terminated PEG (Mn) | 3,400 g/mol | [5][6] |

| α-Cyclodextrin | [5][6] | |

| Stoppering Agent | Z-L-Phe-OSu | [5][6] |

| Yield | > 90% | [7][8] |

| Characterization | ||

| ¹H NMR (DMSO-d₆, δ ppm) | ~3.5 (PEG CH₂), 4.8 (CD C1-H), 5.4-5.8 (CD OH), 7.2-7.4 (Phenyl H of stopper) | [9] |

| Molecular Weight (GPC, Mn) | Increases with threading ratio | [7][10] |

| Polydispersity Index (PDI) | Typically low (< 1.2) | [10] |

Clipping

The clipping strategy involves the in situ formation of the cyclic molecule around the polymer axle. This method is particularly useful when there is a strong and specific interaction between the axle and the precursors of the ring.

Conceptual Workflow:

In this approach, the polymer axle, which is pre-functionalized with bulky stoppers at both ends, acts as a template. The components that will form the ring are then introduced and undergo a cyclization reaction around the axle, effectively "clipping" the ring into place.[11]

Detailed Experimental Protocol: Synthesis of a[6]Rotaxane via Dynamic Clipping

This protocol describes the synthesis of a[6]rotaxane using a dynamic covalent chemistry approach, where a borate-containing crown ether is formed around an ammonium ion template.[10][12]

Step 1: Reaction Setup

-

In a reaction vessel, dissolve the bis-catechol precursor (e.g., 1.0 mmol) and a secondary amine (e.g., dicyclohexylamine, 1.0 mmol) in a suitable solvent (e.g., a mixture of CDCl₃ and CH₃OH).

-

To this solution, add a source of boron, such as boric acid or trimethyl borate (e.g., 1.0 mmol).

Step 2: Clipping Reaction and Product Formation

-

Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours). The reversible formation of borate esters will lead to the "clipping" of the crown ether around the protonated amine (ammonium ion), which acts as the template.

-

The formation of the[6]rotaxane can be monitored by ¹H NMR spectroscopy, observing the characteristic shifts of the protons on both the axle and the newly formed ring.

Step 3: Isolation and Characterization

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-solvent to remove any unreacted starting materials.

-

The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Parameter | Value | Reference |

| Reactants | ||

| Bis-catechol | [10] | |

| Secondary Amine (Template) | Dicyclohexylamine | [10] |

| Boron Source | Trimethyl borate | [10] |

| Yield | Good to high | [10][12] |

| Characterization | ||

| ¹H NMR | Upfield shifts of axle protons upon threading | [10][12] |

| Mass Spectrometry | Confirms the m/z of the interlocked molecule | [13] |

Slipping

The slipping approach relies on the principle that at elevated temperatures, the bulky stoppers of a pre-formed dumbbell-shaped molecule can temporarily overcome the energetic barrier to pass through the cavity of a macrocycle. Upon cooling, the macrocycle becomes kinetically trapped on the axle.

Conceptual Workflow:

This method is the most straightforward but is also the most limited, as it requires a delicate balance between the size of the stoppers and the cavity of the ring.[11]

Detailed Experimental Protocol: Synthesis of a Polyrotaxane via Slipping

A detailed experimental protocol with specific quantitative data for the slipping method is less commonly reported in the literature compared to threading and clipping, as it is a more specialized technique. However, the general procedure is as follows:

Step 1: Reaction Setup

-

A solution of the dumbbell-shaped polymer axle with bulky end-groups and the cyclic molecules is prepared in a high-boiling point solvent.

Step 2: Thermal Threading

-

The reaction mixture is heated to a high temperature (e.g., >100 °C) for a specific duration. This provides sufficient thermal energy for the stoppers to "slip" through the macrocycles.

Step 3: Cooling and Trapping

-

The solution is then slowly cooled to room temperature, which kinetically traps the threaded rings on the polymer chain.

Step 4: Purification and Characterization

-

The solvent is removed, and the product is purified, often by precipitation and washing, to remove the excess, unthreaded macrocycles.

-

Characterization is performed using standard techniques like ¹H NMR and GPC to confirm the formation of the polyrotaxane.

Applications in Drug Delivery

The unique properties of polyrotaxanes make them highly suitable for advanced drug delivery systems.

-

Stimuli-Responsive Drug Release: Polyrotaxanes can be designed to release a drug in response to specific stimuli such as changes in pH, temperature, or the presence of specific enzymes.[14] For example, biodegradable linkages in the stoppers can be cleaved by enzymes present at a target site, leading to the dethreading of the rings and the release of the encapsulated drug.[13]

-

Enhanced Bioavailability: The supramolecular structure of polyrotaxanes can protect the drug from degradation in the biological environment, thereby increasing its bioavailability.

-

Targeted Delivery: By functionalizing the cyclic molecules or the polymer axle with targeting ligands, polyrotaxanes can be directed to specific cells or tissues, minimizing off-target effects.

Signaling Pathway for Enzyme-Triggered Drug Release:

This diagram illustrates the concept of an enzyme-triggered drug release from a biodegradable polyrotaxane.

Conclusion

The synthesis of polyrotaxanes is a rapidly advancing field with significant potential to revolutionize materials science and medicine. The "threading-followed-by-stoppering," "clipping," and "slipping" methods provide a versatile toolbox for creating a wide array of intricate and functional supramolecular architectures. As our understanding of these synthetic strategies deepens, we can expect the development of even more sophisticated polyrotaxane-based systems for targeted drug delivery and other biomedical applications. This guide serves as a foundational resource for researchers looking to explore the exciting possibilities of polyrotaxane synthesis.

References

- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of cyclodextrin-based polyrotaxanes and polycatenanes for supramolecular pharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Branched polyrotaxane hydrogels consisting of alpha-cyclodextrin and low-molecular-weight four-arm polyethylene glycol and the utility of their thixotropic property for controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-yield one-pot synthesis of polyrotaxanes with tunable well-defined threading ratios over a wide range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-yield one-pot synthesis of polyrotaxanes with tunable well-defined threading ratios over a wide range - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09475K [pubs.rsc.org]

- 9. Synthesis, Characterization, and Potential Application of Cyclodextrin-Based Polyrotaxanes for Reinforced Atelocollagen Threads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dynamic clipping strategy to synthesize [2]rotaxanes consisting of borate ion-containing crown ether and ammonium ions with kinetic and thermodynamic control - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Polyrotaxane composed of poly-L-lactide and alpha-cyclodextrin exhibiting protease-triggered hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Diethyl 2,2'-(1,4-phenylene)diacetate: Synthesis and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate (CAS: 36076-26-3), a versatile building block in various chemical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Properties

This compound is a diester with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol . Its structure features a central 1,4-disubstituted benzene ring with two ethyl acetate moieties.

Synthesis

A reliable method for the synthesis of this compound is the Fischer esterification of 1,4-phenylenediacetic acid with ethanol in the presence of an acid catalyst.[1]

Experimental Protocol: Esterification of 1,4-Phenylenediacetic Acid[1]

-

Reactant Preparation: In a round-bottom flask, combine 1,4-phenylenediacetic acid with an excess of ethanol (a molar ratio of approximately 1:2.6 is recommended). Toluene is used as the solvent to facilitate the removal of water.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops per gram of the diacid) to the reaction mixture.

-

Reaction Execution: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (around 110°C). The reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is typically allowed to proceed for 24 hours to ensure complete conversion.

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is washed sequentially with a saturated solution of sodium bicarbonate, 1 M sodium hydroxide, and water to neutralize the acid catalyst and remove any unreacted starting material.

-

The organic layer is then separated and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Final purification is achieved via column chromatography on silica gel, using a heptane/ethyl acetate (98:2) eluent, to afford this compound as a colorless oil. This process typically yields a product with 85-90% purity.[1]

-

Spectroscopic Data

This section details the mass spectrometry, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Mass Spectrometry

The electron impact mass spectrum of this compound shows a molecular ion peak at m/z = 250, corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 250 | 43.7 | [M]+• |

| 205 | 1.7 | [M - OCH₂CH₃]+ |

| 177 | 100.0 | [M - COOCH₂CH₃]+ |

| 149 | 8.0 | [M - CH₂COOCH₂CH₃]+ |

| 133 | 5.0 | [C₉H₉O]+ |

| 105 | 20.8 | [C₇H₅O]+ |

| 104 | 34.9 | [C₈H₈]+ |

| 91 | 17.1 | [C₇H₇]+ (Tropylium ion) |

| 77 | 4.6 | [C₆H₅]+ |

| 29 | 24.9 | [CH₂CH₃]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted, as experimental spectra were not available in the searched literature.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | s | 4H | Ar-H |

| ~4.15 | q | 4H | O-CH₂ -CH₃ |

| ~3.60 | s | 4H | Ar-CH₂ -COO |

| ~1.25 | t | 6H | O-CH₂-CH₃ |

| Chemical Shift (ppm) | Assignment |

| ~171.5 | C =O |

| ~135.0 | Ar-C (quaternary) |

| ~129.5 | Ar-C H |

| ~61.0 | O-C H₂-CH₃ |

| ~40.5 | Ar-C H₂-COO |

| ~14.0 | O-CH₂-C H₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, 1510 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (ester) |

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and a hypothetical signaling pathway involving a derivative of the title compound.

Caption: Synthesis workflow for this compound.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

An In-depth Technical Guide to the Solubility of Diethyl 2,2'-(1,4-phenylene)diacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 2,2'-(1,4-phenylene)diacetate (CAS No: 36076-26-3). Due to a lack of extensive published quantitative solubility data, this document focuses on qualitative solubility, predicted data, and the experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₄H₁₈O₄. It is a diester derivative of 1,4-phenylenediacetic acid. The structure consists of a central benzene ring to which two ethyl acetate groups are attached at the 1 and 4 positions. This compound is of interest in materials science and medicinal chemistry. Understanding its solubility is crucial for its synthesis, purification, formulation, and application.

Solubility Profile

A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative experimental data on the solubility of this compound in a range of common organic solvents. However, qualitative descriptions, predicted data, and information from its synthesis and purification provide valuable insights into its solubility profile.

Qualitative and Predicted Solubility Data

The available information suggests that this compound is generally soluble in organic solvents but insoluble in water.

| Solvent Class | Solvent Examples | Qualitative Solubility/Observation |

| Aqueous | Water | Insoluble[1]. A predicted water solubility is 0.764 mg/mL[2]. |

| Alcohols | Ethanol | Likely soluble. Ethanol is used as a reagent in its synthesis[3]. |

| Aromatic Hydrocarbons | Toluene | Soluble. Toluene is used as a solvent in its synthesis[3]. |

| Esters | Ethyl Acetate | Soluble. Ethyl acetate is used as an eluent in the column chromatography purification of the compound, indicating good solubility[3]. |

| Alkanes | Heptane, Hexane | Likely sparingly soluble to insoluble. Heptane is used as a co-eluent with ethyl acetate for purification, suggesting it is an anti-solvent to induce crystallization or separation on a silica column[3]. |

| General Organic | - | Described as "easily soluble in organic solvents"[1]. A related compound is noted as being "soluble in organic solvents". |

Note: The qualitative assessments are based on the principle of "like dissolves like" and information derived from synthesis and purification procedures.

Structural Rationale for Solubility

The chemical structure of this compound, with its nonpolar benzene ring and two relatively polar ethyl acetate groups, governs its solubility.

-

Polarity : The ester groups introduce polarity, allowing for dipole-dipole interactions with polar organic solvents.

-

Nonpolar Character : The benzene ring and the ethyl chains contribute to its nonpolar character, facilitating solubility in nonpolar and moderately polar organic solvents.

-

Hydrogen Bonding : The molecule lacks hydrogen bond donors, which, along with the significant nonpolar surface area, contributes to its very low solubility in water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal saturation method is a common and reliable technique.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure

-

Preparation : Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation : Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling : Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation : Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Diethyl 2,2'-(1,4-phenylene)diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 2,2'-(1,4-phenylene)diacetate (CAS No: 36076-26-3). The following sections detail the hazardous nature of the substance, recommended handling procedures, and emergency protocols to ensure the safety of laboratory and research personnel.

Section 1: Chemical Identification and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 36076-26-3 |

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature. |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| GHS Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |

| Hazardous to the aquatic environment, acute hazard | H402 | Harmful to aquatic life. |

Signal Word: Warning

Hazard Pictograms:

While specific pictograms for this exact compound are not consistently provided across all sources, based on the H-statements, the following pictograms are relevant:

-

Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

-

No Pictogram for Aquatic Hazard (in some jurisdictions)

Section 3: Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to minimize risk.[1][2]

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator when ventilation is inadequate.

Section 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention. |

Section 5: Fire and Explosion Hazard Data

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: No information available.

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Section 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Experimental Protocol - Synthesis of this compound

The following is a representative procedure for the synthesis of this compound via esterification of 1,4-phenylenediacetic acid.[3]

Materials:

-

1,4-Phenylenediacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Toluene

-

Saturated Sodium Bicarbonate solution

-

1 M Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate

-

Heptane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid and an excess of ethanol (e.g., a molar ratio of 1:2.6) in toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of the diacid).

-

Reflux: Heat the mixture to reflux (approximately 110°C) for 24 hours. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, 1 M sodium hydroxide solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate eluent (e.g., 98:2) to yield the pure this compound.

-

Section 8: Visualizations

References

Methodological & Application

Application Notes and Protocols for Polymer Synthesis Using Diethyl 2,2'-(1,4-phenylene)diacetate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various polymers using Diethyl 2,2'-(1,4-phenylene)diacetate and its parent diacid, 1,4-phenylenediacetic acid. The resulting polymers, including polyesters, poly(anhydride-esters), and coordination polymers, have potential applications in drug delivery and other biomedical fields.

Introduction

This compound (CAS 36076-26-3) and its corresponding diacid, 1,4-phenylenediacetic acid, are versatile monomers for the synthesis of a range of polymeric materials. The rigid 1,4-phenylene core provides thermal stability and defined structural geometry, while the diacetate or diacid functionalities allow for various polymerization reactions. These polymers are of interest in the field of drug development as potential carriers for controlled drug release, leveraging their biocompatibility and tunable degradation profiles. Polyesters and poly(anhydride-esters), for example, can be designed to be biodegradable, breaking down into non-toxic byproducts.[1][2] Coordination polymers offer a crystalline and porous structure that can encapsulate and release therapeutic agents.[3][4]

Section 1: Synthesis of Polyesters via Melt Polycondensation

Polyesters are a class of polymers widely used in biomedical applications due to their biocompatibility and biodegradability.[5] The following is a general protocol for the synthesis of a polyester from this compound and a suitable diol via melt polycondensation.

Experimental Protocol: Melt Polycondensation

Materials:

-

This compound

-

1,6-Hexanediol (or other suitable diol)

-

Titanium(IV) butoxide (catalyst)

-

Antioxidant (e.g., Irganox 1010)

-

High-purity nitrogen gas

-

Methanol (for purification)

-

Chloroform and Trifluoroacetic acid (for characterization)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

-

Heating mantle with a temperature controller.

-

High-vacuum pump.

-

Schlenk line.

Procedure:

-

Charging the Reactor: Charge the reactor with equimolar amounts of this compound and 1,6-hexanediol. Add the catalyst (e.g., 200-500 ppm of Titanium(IV) butoxide) and a small amount of antioxidant.

-

Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the initial stage of the reaction.

-

Ester Interchange (First Stage): Heat the reactor to 180-200°C under a nitrogen atmosphere with constant stirring. Ethanol will be produced as a byproduct of the transesterification reaction and should be distilled off. This stage is typically carried out for 2-4 hours or until the majority of the ethanol has been removed.

-

Polycondensation (Second Stage): Gradually increase the temperature to 220-250°C and slowly apply a high vacuum (less than 1 Torr). This stage facilitates the removal of excess diol and promotes the increase of the polymer's molecular weight. Continue the reaction for 4-8 hours, observing for an increase in the viscosity of the melt.

-

Polymer Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under nitrogen. The resulting polyester can be removed from the reactor.

-

Purification: Dissolve the crude polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol. Filter and dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Quantitative Data

| Parameter | Value/Range |

| Monomer Ratio (Diacetate:Diol) | 1:1 |

| Catalyst Concentration | 200-500 ppm |

| Ester Interchange Temperature | 180-200°C |

| Polycondensation Temperature | 220-250°C |

| Reaction Time | 6-12 hours |

| Expected Molecular Weight (Mn) | 10,000 - 50,000 g/mol |

| Expected Yield | 80-95% |

Note: The data presented are typical for polyester synthesis and may need optimization for this specific monomer system.

Experimental Workflow

Section 2: Synthesis of Poly(anhydride-esters) for Drug Delivery

Poly(anhydride-esters) are a class of biodegradable polymers known for their surface-eroding properties, which can provide zero-order drug release kinetics.[1][6] They are particularly useful for the controlled delivery of sensitive therapeutic agents.[7]

Experimental Protocol: Melt Polycondensation of a Diacid with Acetic Anhydride

This protocol is adapted from the synthesis of a salicylate-based poly(anhydride-ester) and can be applied to 1,4-phenylenediacetic acid.

Materials:

-

1,4-Phenylenediacetic acid

-

Salicylic diacid monomer (as a co-monomer, optional)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Diethyl ether

Equipment:

-

Round-bottom flask with a condenser and overhead stirrer

-

Heating mantle with a temperature controller

-

Vacuum pump

Procedure:

-

Monomer Preparation: In a round-bottom flask, combine 1,4-phenylenediacetic acid (and salicylic diacid if making a copolymer) with an excess of acetic anhydride (e.g., 40 mL for ~2g of diacid).

-

Polymerization: Heat the reaction mixture with stirring under vacuum. The polymerization is complete when the viscosity of the melt increases and remains constant. A change in color may also be observed.

-

Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the viscous polymer in a minimal amount of dichloromethane.

-

Purification: Precipitate the polymer by adding the DCM solution to an excess of diethyl ether.

-

Drying: Isolate the precipitated polymer by filtration and dry it overnight under vacuum to a constant weight.

Quantitative Data

| Parameter | Value/Range |

| Monomer to Acetic Anhydride Ratio | 1g diacid to ~20mL acetic anhydride |

| Reaction Temperature | Elevated (specific temperature to be optimized) |

| Reaction Time | Until constant viscosity is achieved |

| Expected Product | Poly(1,4-phenylenediacetic anhydride) |

Experimental Workflow

Section 3: Synthesis of Coordination Polymers

Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. Their porous nature makes them suitable for gas storage, catalysis, and as drug delivery systems.[3][4]

Experimental Protocol: Hydrothermal Synthesis of a Coordination Polymer

Materials:

-

1,4-Phenylenediacetic acid

-

A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

-

A secondary ligand (e.g., 1,4-bis[2-(4-pyridyl)ethenyl]benzene, optional)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven

Procedure:

-

Preparation of the Reaction Mixture: In a Teflon liner, dissolve 1,4-phenylenediacetic acid and the metal salt in deionized water. If a secondary ligand is used, it should also be added at this stage. A base such as NaOH may be added to deprotonate the carboxylic acid.

-

Hydrothermal Reaction: Seal the Teflon liner in the stainless steel autoclave and heat it in an oven at a specific temperature (e.g., 100-180°C) for a set period (e.g., 24-72 hours).

-

Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystals of the coordination polymer should form.

-

Isolation and Washing: Collect the crystals by filtration, wash them with deionized water and/or an organic solvent (e.g., ethanol), and air-dry.

Quantitative Data

| Parameter | Value/Range |

| Monomer to Metal Salt Ratio | Typically 1:1 or 2:1 |

| Reaction Temperature | 100-180°C |

| Reaction Time | 24-72 hours |

| Expected Product | Crystalline coordination polymer |

Experimental Workflow

Section 4: Application in Drug Delivery

Polymers synthesized from this compound and its derivatives can be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants. The choice of polymer and formulation method will depend on the drug to be delivered and the desired release profile.

Mechanisms of Drug Release:

-

Diffusion-controlled: The drug diffuses through the polymer matrix. This is common in non-degradable or slowly degrading polymers.

-

Degradation-controlled: The drug is released as the polymer matrix erodes or degrades. Polyanhydrides are a prime example of surface-eroding polymers that can provide zero-order release.[1][6]

-

Stimuli-responsive release: The polymer is designed to release the drug in response to a specific stimulus, such as a change in pH or temperature. Coordination polymers can be designed to be pH-sensitive, releasing their cargo in the acidic environment of tumors or endosomes.[8]

Logical Relationship: Polymer Properties and Drug Delivery

References

- 1. Polyanhydride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photodegradable Coordination Polymer Particles for Light-Controlled Cargo Release - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Williamson Ether Synthesis of Hydroquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Williamson ether synthesis using hydroquinone as the starting material. The Williamson reaction is a versatile and widely used method for the synthesis of ethers, including those derived from phenols.[1][2] In this application, hydroquinone is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction, yielding the corresponding hydroquinone ether.[2][3] This protocol is designed to be a foundational method that can be adapted for the synthesis of a variety of hydroquinone ethers, which are valuable intermediates in the pharmaceutical and materials science industries.

Overview of the Williamson Ether Synthesis with Hydroquinone

The Williamson ether synthesis proceeds via an SN2 mechanism.[2][3] For the synthesis of hydroquinone ethers, the reaction involves two key steps:

-

Deprotonation: The phenolic hydroxyl groups of hydroquinone are deprotonated by a suitable base to form the more nucleophilic hydroquinone dianion.

-

Nucleophilic Substitution: The resulting dianion attacks an alkyl halide in a bimolecular nucleophilic substitution reaction to form the ether linkages.[2]

The choice of base, solvent, temperature, and alkylating agent are critical parameters that can influence the reaction rate and yield.[2][4]

Experimental Data Summary

The following table summarizes typical quantitative data for the Williamson ether synthesis of hydroquinone derivatives, compiled from various experimental findings. This data can be used as a reference for optimizing reaction conditions.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Hydroquinone | 1.0 equivalent | Starting phenol. |

| Alkyl Halide | 2.0 - 2.2 equivalents | Primary alkyl halides are preferred to minimize elimination side reactions.[1] |

| Base | 2.0 - 2.5 equivalents | Strong bases like NaOH, KOH, or NaH are commonly used.[1][5][6] |

| Reaction Conditions | ||

| Solvent | Acetonitrile, DMF, Ethanol | Polar aprotic solvents like acetonitrile and DMF are often preferred.[2] |

| Temperature | 50 - 100 °C | The reaction is typically heated to ensure a reasonable reaction rate.[2] |

| Reaction Time | 1 - 8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[2] |

| Yields | ||

| Product Yield | 60 - 95% | Yields can vary significantly based on the specific reactants and conditions used. |

Detailed Experimental Protocol

This protocol describes the synthesis of 1,4-dibutoxybenzene from hydroquinone and 1-bromobutane.

3.1. Materials and Reagents

-

Hydroquinone

-

1-Bromobutane

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

-

6M Hydrochloric Acid (HCl)

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

TLC plates and chamber

-

Melting point apparatus

-

IR and NMR spectrometers for characterization

3.3. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g (0.05 mol) of hydroquinone in 100 mL of ethanol.

-

Deprotonation: While stirring, add 4.4 g (0.11 mol) of solid sodium hydroxide to the solution. The mixture will generate a phenoxide ion.[7]

-

Addition of Alkylating Agent: Attach a reflux condenser to the flask and heat the mixture to reflux. Once refluxing, add 15.1 g (0.11 mol) of 1-bromobutane dropwise through the condenser over a period of 30 minutes.[7]

-

Reaction: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the hydroquinone spot indicates the completion of the reaction.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add 100 mL of deionized water and 100 mL of diethyl ether. Shake the funnel vigorously and then allow the layers to separate.

-

Drain the aqueous layer and wash the organic layer with 50 mL of 1M NaOH, followed by 50 mL of deionized water, and finally 50 mL of saturated sodium bicarbonate solution.[5]

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]

-

-

Characterization:

Visualizations

4.1. Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis with hydroquinone.

Caption: Reaction mechanism of the Williamson ether synthesis.

4.2. Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis of hydroquinone ethers.

Caption: Experimental workflow for hydroquinone ether synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. francis-press.com [francis-press.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of hydroquinone and some of its ethers by using capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Hydroquinone Bis(2-Hydroxyethyl)Ether by High Performance Liquid Chromatography-Ultraviolet Spectrometry [ykcs.ac.cn]

Application Notes and Protocols: Diethyl 2,2'-(1,4-phenylene)diacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 2,2'-(1,4-phenylene)diacetate as a versatile building block in organic synthesis. This document details its preparation and its application in the synthesis of polymers and as a precursor for metal-organic frameworks (MOFs).

Introduction

This compound is a valuable bifunctional organic molecule characterized by a central aromatic core and two reactive ethyl acetate moieties. This structure makes it an excellent candidate for various polymerization reactions and as a precursor to 1,4-phenylenediacetic acid, a common linker in the synthesis of metal-organic frameworks. Its rigid phenylene group provides thermal stability and defined geometry to macromolecular structures.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Williamson Ether Synthesis and the Fischer Esterification.

Method 1: Williamson Ether Synthesis

This method involves the reaction of hydroquinone with ethyl chloroacetate in the presence of a base.[1]

Experimental Protocol:

-

To 250 ml of absolute ethanol, add 4.60 g (0.2 mol) of sodium portionwise.

-

Once all the sodium has reacted, add 11.00 g (0.1 mol) of hydroquinone and reflux the solution for five minutes.

-

After cooling to room temperature, add 21.3 ml (0.1 mol) of ethyl chloroacetate.

-

Reflux the reaction mixture for five hours.

-

Pour the mixture into 250 ml of distilled water and adjust the pH to 3 with a few drops of concentrated hydrochloric acid.

-

Extract the aqueous layer with methyl-tert-butyl ether (4 x 100 ml).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (3 x 100 ml) and then with water (100 ml).

-

Dry the ethereal layer over calcium sulfate and concentrate under vacuum.

-

Recrystallize the crude product from dilute ethanol to yield colorless needles.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 47% | [2] |

| Product Form | Colorless Needles | [2] |

Method 2: Fischer Esterification of 1,4-Phenylenediacetic Acid

This acid-catalyzed esterification provides a high-yield route to the desired product.[3]

Experimental Protocol:

-

Combine 1,4-phenylenediacetic acid and ethanol in a 1:2.6 molar ratio in toluene.

-

Add 3-5 drops of concentrated sulfuric acid per gram of 1,4-phenylenediacetic acid as a catalyst.

-

Heat the mixture to reflux (approximately 110°C) for 24 hours using a Dean-Stark apparatus to remove water.

-

After cooling, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, 1 M sodium hydroxide, and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a 98:2 heptane/ethyl acetate eluent to obtain a colorless oil.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Acid:Ethanol) | 1:2.6 | [3] |

| Catalyst | Concentrated H₂SO₄ | [3] |

| Solvent | Toluene | [3] |

| Reaction Time | 24 hours | [3] |

| Yield | 85-90% | [3] |

Application in Polymer Synthesis: Polyesters

This compound can be used as a monomer in polycondensation reactions with diols to form polyesters. The following is a representative protocol for enzymatic polyesterification.[4][5]

Experimental Protocol: Enzymatic Polycondensation

-

In a 25-mL round-bottom flask, combine 8 x 10⁻⁴ mol of this compound (0.2 M) and 8 x 10⁻⁴ mol of a suitable aromatic diol (0.2 M) in 4 mL of diphenyl ether (DPE).

-

Stir the mixture at 85°C until the monomers are completely dissolved.

-

Add 10% w/w (based on the total monomer weight) of immobilized Candida antarctica lipase B (iCaLB).

-

Maintain the reaction at 85°C and 1000 mbar for 6 hours.

-

Apply a vacuum of 20 mbar and continue the reaction for an additional 90 hours at 85°C.

-

Isolate the resulting polyester.

Quantitative Data for a Representative Polyester Synthesis:

| Parameter | Value | Reference |

| Isolated Yields | 67-90% | [5] |

| Number Average Molecular Weights (Mn) | 3000-5000 Da | [5] |

| Degree of Polymerization (DP) | 6-18 | [5] |

Note: The specific properties of the resulting polyester will depend on the diol used.

Precursor for Metal-Organic Frameworks (MOFs)

While this compound can be used in some coordination polymers, its corresponding diacid, 1,4-phenylenediacetic acid, is a more common building block for the synthesis of robust MOFs.[6][7][8] The diethyl ester can be readily hydrolyzed to the diacid.

Hydrolysis to 1,4-Phenylenediacetic Acid

The following is a general protocol for the acid-catalyzed hydrolysis of a diethyl ester to its corresponding diacetic acid, which can be adapted for this compound.[9][10]

Experimental Protocol:

-

Prepare a 1:5 v/v mixture of 48% hydrobromic acid and glacial acetic acid.

-

Dissolve this compound in this mixture.

-

Heat the solution at reflux until the hydrolysis is complete (monitoring by TLC or other appropriate analytical techniques is recommended).

-

After cooling, pour the reaction mixture into water to precipitate the 1,4-phenylenediacetic acid.

-